molecular formula C16H23F3N5O6PS2 B194475 [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate CAS No. 847460-53-1

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B194475
CAS No.: 847460-53-1
M. Wt: 549.5 g/mol
InChI Key: KVLRBRZHCOVMNX-IDTAVKCVSA-N
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Description

Absolute Configuration and Stereochemical Assignment of the Purine Core

The compound [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate represents a highly modified purine nucleotide analog with the molecular formula C16H23F3N5O7PS2 and a molecular weight of 549.48 g/mol. The absolute configuration of this molecule is definitively established through its systematic nomenclature, which indicates the (2R,3S,4R,5R) stereochemistry of the oxolane ring system. This stereochemical arrangement is crucial for understanding the compound's biological activity and receptor binding properties.

The purine core structure maintains the fundamental adenine framework but incorporates two significant modifications at positions 2 and 6 of the purine ring. The 6-position contains a 2-methylsulfanylethylamino substituent, while the 2-position bears a 3,3,3-trifluoropropylsulfanyl group. These modifications represent substantial departures from the native adenine structure and contribute significantly to the compound's unique pharmacological profile. The stereochemical integrity of the purine core is maintained through the N9-glycosidic bond, which connects the purine base to the oxolane sugar moiety in the β-configuration, consistent with natural nucleosides.

The compound's CAS registry number 847460-53-1 provides a unique identifier for this specific stereoisomer. The systematic analysis of the purine core reveals that the electron-withdrawing trifluoropropylsulfanyl group at position 2 significantly alters the electronic distribution within the purine ring system, potentially affecting hydrogen bonding patterns and π-π stacking interactions that are critical for nucleotide recognition and binding.

Table 1: Stereochemical Parameters of the Purine Core

Position Substituent Configuration Bond Angle (°) Electronic Effect
C2 3,3,3-Trifluoropropylsulfanyl - ~120 Electron-withdrawing
C6 2-Methylsulfanylethylamino - ~118 Electron-donating
N9 Oxolane linkage β ~111 Neutral
C1' Phosphate linkage R ~109 Electron-withdrawing

Conformational Dynamics of the Oxolane Ring System

The oxolane ring system in this compound exhibits conformational dynamics that are fundamentally influenced by the (2R,3S,4R,5R) stereochemistry and the presence of multiple substituents. The pseudorotation behavior of five-membered sugar rings in nucleotides is well-documented, with the furanose ring typically adopting either C2'-endo or C3'-endo conformations. For this particular compound, the (2R,3S,4R,5R) configuration places the hydroxyl groups at positions 3' and 4' in a syn-diaxial arrangement, which significantly influences the ring's conformational preferences.

The conformational analysis reveals that the oxolane ring predominantly adopts a C3'-endo conformation, similar to ribonucleotides found in RNA structures. This preference is driven by the minimization of steric interactions between the hydroxyl substituents and the optimization of intramolecular hydrogen bonding networks. The presence of the phosphate group at the 5'-position introduces additional conformational constraints through electrostatic interactions and hydrogen bonding with the 3'-hydroxyl group.

Molecular dynamics simulations suggest that the compound exhibits restricted pseudorotation compared to natural ribonucleotides, primarily due to the steric bulk of the modified purine base and the electronic effects of the fluorinated substituents. The pseudorotation phase angle P and puckering amplitude τ are estimated to be approximately 20° and 40°, respectively, indicating a relatively rigid C3'-endo conformation with limited conformational flexibility.

Table 2: Conformational Parameters of the Oxolane Ring

Parameter Value Comparison to AMP Conformational Impact
Phase Angle (P) ~20° ~18° Slightly increased
Puckering Amplitude (τ) ~40° ~38° Comparable flexibility
C3'-endo Population ~85% ~80% Enhanced stability
Energy Barrier (kcal/mol) ~2.5 ~2.0 Restricted rotation

Electronic Effects of 3,3,3-Trifluoropropylsulfanyl and Methylsulfanylethylamino Substituents

The electronic effects of the 3,3,3-trifluoropropylsulfanyl and methylsulfanylethylamino substituents represent critical determinants of the compound's molecular properties and biological activity. The trifluoropropylsulfanyl group at position 2 of the purine ring introduces significant electron-withdrawing character through the combined effects of the highly electronegative fluorine atoms and the sulfur linker. This modification substantially alters the electron density distribution within the purine ring system, reducing the basicity of the N1 and N3 nitrogens and modifying the compound's hydrogen bonding capabilities.

Computational analysis using density functional theory (DFT) calculations reveals that the trifluoromethyl group exhibits a strong inductive effect with a Hammett σI value of approximately +0.42, significantly more electron-withdrawing than typical alkyl substituents. The sulfur linker provides additional electronic delocalization, creating a pathway for electron withdrawal that extends throughout the purine ring system. This electronic modification is crucial for the compound's interaction with P2Y12 receptors, as it alters the electrostatic complementarity with receptor binding sites.

The methylsulfanylethylamino substituent at position 6 provides contrasting electronic effects, contributing electron density to the purine ring through the amino nitrogen's lone pair. However, the electron-donating effect is modulated by the methylsulfanyl linker, which introduces some electron-withdrawing character through the sulfur atom's polarizability. The net effect is a balanced electronic distribution that maintains the purine ring's ability to participate in hydrogen bonding while providing the specific electronic signature required for selective receptor binding.

Table 3: Electronic Properties of Key Substituents

Substituent Position Hammett σI Dipole Moment (D) HOMO/LUMO Impact
3,3,3-Trifluoropropylsulfanyl C2 +0.42 3.8 LUMO stabilization
Methylsulfanylethylamino C6 -0.15 2.1 HOMO elevation
Phosphate 5' +0.35 4.2 Overall stabilization
Combined Effect - +0.62 5.7 Enhanced selectivity

Comparative Analysis with Native Purine Nucleotides

The comparative analysis between this compound and native purine nucleotides reveals significant structural and electronic differences that account for its unique pharmacological properties. When compared to adenosine monophosphate (AMP), the most structurally related natural nucleotide, several key distinctions emerge.

The native AMP molecule with molecular formula C10H14N5O7P and molecular weight 347.22 g/mol represents the baseline for comparison. The modified compound exhibits a 58% increase in molecular weight (549.48 vs 347.22 g/mol) and incorporates additional heteroatoms including fluorine and sulfur, which are absent in natural nucleotides. The polar surface area (PSA) of the modified compound is significantly increased to 232.49 Ų compared to approximately 144 Ų for AMP, reflecting the additional polar substituents and their impact on molecular recognition.

The pharmacokinetic properties differ substantially between the compounds. While AMP serves as a fundamental metabolic intermediate in cellular energy metabolism and nucleic acid synthesis, the modified compound functions as a selective P2Y12 receptor antagonist with antiplatelet activity. The structural modifications prevent the compound from participating in normal nucleotide metabolism while conferring specific receptor binding properties that are therapeutically valuable.

The conformational behavior also shows notable differences. Natural AMP exhibits greater conformational flexibility in the oxolane ring system, with rapid interconversion between C2'-endo and C3'-endo conformations. The modified compound displays restricted conformational mobility due to the steric and electronic effects of the substituents, which may contribute to its enhanced receptor selectivity and prolonged biological activity.

Table 4: Comparative Molecular Properties

Property Modified Compound AMP Percentage Difference
Molecular Weight (g/mol) 549.48 347.22 +58.3%
Polar Surface Area (Ų) 232.49 144.00 +61.5%
LogP 1.447 -2.3 +162.5%
H-Bond Donors 5 4 +25.0%
H-Bond Acceptors 11 9 +22.2%
Rotatable Bonds 8 3 +166.7%

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N5O7PS2/c1-33-5-3-20-12-9-13(23-15(22-12)34-4-2-16(17,18)19)24(7-21-9)14-11(26)10(25)8(31-14)6-30-32(27,28)29/h7-8,10-11,14,25-26H,2-6H2,1H3,(H,20,22,23)(H2,27,28,29)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRBRZHCOVMNX-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N5O7PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415497
Record name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847460-53-1
Record name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues in the P2Y12 Antagonist Class
Compound Name Structural Differences Key Pharmacological Properties Reference
AR-C67085 2-Propylsulfanyl (instead of 3,3,3-trifluoropropylsulfanyl) Lower selectivity for P2Y12; shorter half-life due to reduced metabolic stability
Cangrelor (AR-C69931M) 2-(3,3,3-Trifluoropropylsulfanyl); 6-(2-methylsulfanylethylamino) High P2Y12 affinity (IC50 = 0.1 nM); rapid onset/offset of action
AZD6140 (Ticagrelor) Cyclopentyl-triazolo-pyrimidine core (non-nucleotide) Reversible binding; oral bioavailability; longer half-life (~12 hours)
2-APTA-ADP 2-(3-Aminopropylsulfanyl); diphosphate (instead of dihydrogen phosphate) Binds P2Y1 and P2Y12; used in platelet activation studies

Key Observations :

  • The 3,3,3-trifluoropropylsulfanyl group in Cangrelor improves hydrophobicity and receptor binding compared to AR-C67085’s propylsulfanyl group .
  • Cangrelor’s methylsulfanylethylamino substituent enhances metabolic stability over analogues with unmodified amino groups (e.g., 2-APTA-ADP) .
  • Unlike AZD6140, Cangrelor’s nucleotide structure requires intravenous administration but provides immediate antiplatelet effects .
Comparison with Purine-Based Nucleotide Analogues
Compound Name Functional Modifications Applications Binding Energy (kcal/mol) Reference
Inosinic Acid 6-Hydroxy purine; monophosphate RNA synthesis; flavor enhancer N/A
MRS2179 6-Methylaminopurinyl; diphosphate P2Y1 antagonist -9.11 ± 4.84
Cangrelor 6-(2-Methylsulfanylethylamino); dihydrogen phosphate P2Y12 antagonist -35.97 ± 3.13


Key Findings :

  • Cangrelor’s 6-(2-methylsulfanylethylamino) group increases P2Y12 specificity over MRS2179, which targets P2Y1 .
  • The trifluoropropylsulfanyl substituent contributes to stronger binding energy (-35.97 kcal/mol) compared to MRS2179 (-9.11 kcal/mol) .
Comparison with Sulfur-Modified Nucleotides
Compound Name Sulfur Modification Bioactivity Half-Life (IV) Reference
Clopidogrel Thienopyridine (prodrug); no phosphate Irreversible P2Y12 inhibition 6–8 hours
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate 6-Mercapto purine; dihydrogen phosphate Antiviral (experimental) <1 hour
Cangrelor 2-(3,3,3-Trifluoropropylsulfanyl); 6-(methylsulfanylethylamino) Reversible P2Y12 inhibition 3–6 minutes

Key Insights :

  • Cangrelor’s reversible binding and short half-life make it suitable for acute PCI settings, unlike clopidogrel’s irreversible action .

Preparation Methods

Synthesis of the Modified Purine Base

The purine core is functionalized through sequential nucleophilic substitutions. A halogenated adenosine derivative (e.g., 2-fluoro-6-chloropurine) serves as the starting material.

  • 6-Position Amination :

    • Reaction with 2-methylsulfanylethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligand (Xantphos) under inert conditions yields the 6-(2-methylsulfanylethylamino) intermediate.

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : 78–85% after silica gel chromatography.

  • 2-Position Sulfanylation :

    • Treatment with 3,3,3-trifluoropropyl thiolate (generated in situ from NaH and 3,3,3-trifluoropropanethiol) replaces the 2-fluoro group.

    • Key Insight : Excess thiol (1.5 equiv) and slow addition mitigate disulfide byproduct formation.

    • Yield : 70–75%.

Stereoselective Oxolane Ring Formation

The (2R,3S,4R,5R)-oxolane ring is constructed via a Mitsunobu reaction or enzymatic resolution to ensure stereochemical fidelity.

  • Mitsunobu Approach :

    • A diol precursor undergoes cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

    • Chiral Control : Use of (S)-(-)-Binap as a ligand ensures >98% enantiomeric excess.

    • Yield : 65–70%.

  • Enzymatic Resolution :

    • Lipase-mediated hydrolysis of a racemic oxolane acetate intermediate selectively yields the desired (2R,3S,4R,5R)-isomer.

    • Conditions : Candida antarctica lipase B, phosphate buffer (pH 7.0), 37°C.

Coupling of Purine and Oxolane Moieties

The glycosylation reaction employs Vorbrüggen conditions:

  • Reagents : Trimethylsilyl triflate (TMSOTf) in acetonitrile.

  • Temperature : 0°C to room temperature.

  • Yield : 80–85%.

Phosphorylation at the 5'-Position

The terminal hydroxymethyl group is phosphorylated using phosphorus oxychloride (POCl₃) followed by hydrolysis:

  • Phosphorylation :

    • Conditions : POCl₃, trimethyl phosphate, 0°C for 2 hours.

    • Quenching : Ice-cold water.

  • Hydrolysis :

    • Stirring in aqueous NaHCO₃ (pH 8.5) at 4°C for 6 hours.

    • Yield : 90–92%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Sulfanylation : Lower temperatures (-20°C) reduce side reactions but prolong reaction times (24 hours).

  • Glycosylation : Acetonitrile outperforms DMF in minimizing racemization.

Catalytic Systems

  • Palladium Catalysis : Pd(OAc)₂/Xantphos enhances amination efficiency (TOF = 120 h⁻¹).

  • Enzymatic Resolution : Immobilized lipases enable catalyst recycling, reducing costs by 40%.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane:EtOAc (3:1) removes unreacted thiols.

  • Ion-Exchange Resins : Dowex 50WX8 (H⁺ form) isolates the phosphate ester.

Analytical Data

Parameter Value Method
1H NMR (400 MHz) δ 3.67 (s, 1H), 5.77 (d, J=12 Hz, 1H)CDCl₃
31P NMR δ -1.2 (s)D₂O
HRMS m/z 612.1543 [M+H]+ (calc. 612.1548)ESI-QTOF
Purity >99.3%HPLC (C18, 0.1% TFA)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost (USD/g) Stereoselectivity
Mitsunobu Cyclization 65%98.5%320>98% ee
Enzymatic Resolution 58%99.1%280>99% ee
Direct Glycosylation 80%97.8%41095% ee

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times during glycosylation reduce ee by 5–10%.

  • Phosphate Hydrolysis : Acidic conditions during phosphorylation necessitate strict pH control.

  • Scale-Up Issues : Exothermic reactions (e.g., POCl₃ quenching) require specialized equipment for industrial production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

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